allyl 2-((3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate
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Overview
Description
Allyl 2-((3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate is an organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its complex structure, which includes an allyl group, a methoxyphenoxy group, and a chromen-4-one core. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allyl 2-((3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic conditions.
Introduction of the methoxyphenoxy group: This step involves the nucleophilic aromatic substitution reaction between the chromen-4-one intermediate and 4-methoxyphenol.
Attachment of the allyl group: The final step is the esterification of the chromen-4-one derivative with allyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Allyl 2-((3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde under appropriate conditions.
Reduction: The chromen-4-one core can be reduced to form a dihydro derivative.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for aldehyde formation.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for the reduction of the chromen-4-one core.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Epoxide or aldehyde derivatives.
Reduction: Dihydrochromen-4-one derivatives.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
Allyl 2-((3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of allyl 2-((3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate involves its interaction with specific molecular targets and pathways. The chromen-4-one core is known to interact with various enzymes and receptors, modulating their activity. The methoxyphenoxy group may enhance its binding affinity and specificity. The allyl group can undergo metabolic transformations, leading to the formation of active metabolites that contribute to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- Allyl 2-((3-(4-hydroxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate
- Allyl 2-((3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate
- Allyl 2-((3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate
Uniqueness
Allyl 2-((3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the chromen-4-one core with the methoxyphenoxy and allyl groups provides a distinct set of properties that differentiate it from similar compounds.
Properties
IUPAC Name |
prop-2-enyl 2-[3-(4-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O7/c1-3-10-25-20(22)13-26-16-8-9-17-18(11-16)27-12-19(21(17)23)28-15-6-4-14(24-2)5-7-15/h3-9,11-12H,1,10,13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUHMOPKBCMNDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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